4-Chloro-7-methoxyquinazoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-methoxyquinazoline-6-carboxamide is a pharmaceutical intermediate compound used in the preparation of Lenvatinib, an oral multi-receptor tyrosine kinase inhibitor approved by the FDA for the treatment of radioiodine-refractory differentiated thyroid cancer, unresectable hepatocellular carcinoma, and advanced renal cell carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxyquinazoline-6-carboxamide typically involves multiple steps starting from 4-cyano-3-methoxyaniline . The process includes:
Synthesis of 4-cyano-3-methoxyaniline: This involves the reaction of 4-cyano-3-hydroxyaniline with dimethyl carbonate in the presence of potassium carbonate and tetrabutylammonium bromide at 110°C.
Formation of oxime: The intermediate is then reacted with propionaldehyde in ethanol under reflux conditions.
Cyclization to form 6-cyano-7-methoxy-4-quinolinone: This step involves heating the oxime intermediate with polyphosphoric acid at 90°C.
Chlorination: The quinolinone is then chlorinated using thionyl chloride to form 6-cyano-7-methoxy-4-chloroquinoline.
Final step: The chlorinated intermediate is reacted with acetic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxyquinazoline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
4-Chloro-7-methoxyquinazoline-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxyquinazoline-6-carboxamide involves its conversion to Lenvatinib, which inhibits multiple receptor tyrosine kinases involved in tumor growth and angiogenesis . The molecular targets include vascular endothelial growth factor receptors, fibroblast growth factor receptors, and platelet-derived growth factor receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-methoxyquinoline-6-carboxamide
- 4-Chloro-7-methoxyquinoline-6-carbonitrile
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
Uniqueness
4-Chloro-7-methoxyquinazoline-6-carboxamide is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of Lenvatinib. Its ability to undergo various chemical reactions and its role in cancer treatment research further highlight its importance .
Properties
IUPAC Name |
4-chloro-7-methoxyquinazoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-16-8-3-7-5(2-6(8)10(12)15)9(11)14-4-13-7/h2-4H,1H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSVMPRUQIKYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.